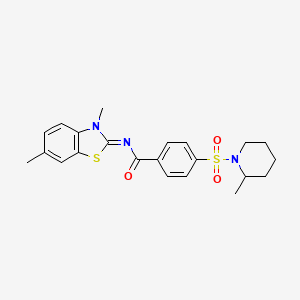
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide, a compound with a complex structure, has garnered attention in biological research due to its potential therapeutic applications. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety and a sulfonamide group, which are significant for its biological interactions. The IUPAC name is this compound. Its molecular formula is C19H24N4O2S, and it has a molecular weight of 372.55 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole ring can engage in hydrophobic interactions with target proteins, while the sulfonamide group is known for forming hydrogen bonds with amino acid residues. This dual interaction mechanism allows the compound to modulate various biochemical pathways effectively.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells across various assays:
| Compound | Cell Line Tested | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound A | A549 (Lung) | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | HCC827 (Lung) | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results suggest that the compound's efficacy may vary significantly between two-dimensional (2D) and three-dimensional (3D) cell culture models, highlighting the importance of testing conditions in evaluating drug effectiveness .
Antimicrobial Activity
In addition to antitumor effects, the compound has been evaluated for antimicrobial properties against various pathogens:
| Pathogen | Activity Tested | Result |
|---|---|---|
| Escherichia coli | Broth Microdilution | Significant inhibition observed |
| Staphylococcus aureus | Broth Microdilution | Moderate inhibition noted |
| Saccharomyces cerevisiae | Eukaryotic Model | Antifungal activity detected |
The compound demonstrated notable antibacterial activity against both Gram-negative and Gram-positive bacteria .
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives, including this compound:
- Antitumor Studies : A study conducted on lung cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity in both 2D and 3D cultures. The research emphasized that certain structural modifications could enhance antitumor efficacy while reducing toxicity to normal cells .
- Enzyme Inhibition : Investigations into enzyme interactions showed that the compound could inhibit specific targets involved in cancer progression and inflammatory responses. The binding affinity was measured using competitive inhibition assays, revealing promising results for further drug development.
- Pharmacological Potential : The compound's unique structure positions it as a candidate for developing new drugs targeting various diseases, including cancers and infections caused by resistant bacteria.
Propriétés
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-7-12-19-20(14-15)29-22(24(19)3)23-21(26)17-8-10-18(11-9-17)30(27,28)25-13-5-4-6-16(25)2/h7-12,14,16H,4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWYYJJHHPDWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














